1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
BenchChem offers high-quality 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-benzyl-5-(4-ethylpiperazine-1-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-3-27-12-14-28(15-13-27)25(32)21-16-20-23(30(21)17-19-9-5-4-6-10-19)26-22-18(2)8-7-11-29(22)24(20)31/h4-11,16H,3,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFIDMMWKQZMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The detailed synthetic pathways are crucial for understanding its biological activity and optimizing its efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, related compounds have shown IC50 values below 1 µM against various cancer cell lines, including ovarian carcinoma (OVCAR-3), leukemia (K-562), and breast adenocarcinoma (MCF-7) . The mechanism of action is believed to involve DNA intercalation, leading to structural damage and apoptosis in cancer cells.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting specific kinases, the compound may disrupt these pathways, providing a therapeutic strategy against cancers that are driven by aberrant kinase activity .
Antimicrobial Activity
In addition to its anticancer properties, compounds structurally similar to 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one have demonstrated antimicrobial effects against various pathogens. For example, studies have shown significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Research Findings
| Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Ovarian carcinoma (OVCAR-3) | < 1 µM | DNA intercalation and apoptosis |
| Anticancer | Breast adenocarcinoma (MCF-7) | < 1 µM | Disruption of cell signaling via kinase inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Disruption of bacterial cell wall synthesis |
| Antimicrobial | Escherichia coli | Varies | Inhibition of metabolic pathways |
Case Studies
A notable case study involved the evaluation of a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. In vitro assays revealed that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against multiple cancer cell lines .
Another study focused on the antimicrobial properties of similar compounds. The results indicated that modifications in the benzyl group could lead to enhanced activity against resistant strains of bacteria .
Chemical Reactions Analysis
Hydrolysis of Piperazine Carbonyl
The carbonyl group in the piperazine moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative .
Reaction Conditions :
-
Acidic hydrolysis : HCl or H₂SO₄, heat.
-
Basic hydrolysis : NaOH or KOH, aqueous solution.
Product :
-
Acidic: Piperazine carboxylic acid.
-
Basic: Piperazine amine.
Reduction of Benzyl Group
The benzyl group can be hydrogenated using Pd/C catalysts to form a benzylamine derivative .
Reaction :
Substitution Reactions
The pyrido-pyrimidine core may undergo electrophilic substitution , depending on directing groups. For example:
-
Alkylation/Acylation : Introduction of alkyl or acyl groups at activated positions (e.g., positions para to electron-donating groups) .
-
Halogenation : Chlorination or bromination under controlled conditions .
Nucleophilic Attacks
The carbonyl group in the piperazine moiety is susceptible to nucleophilic attack by amines or alcohols, forming amides or esters under activated conditions (e.g., using coupling agents) .
Example Reaction :
Purification and Stability
-
Purification : Commonly achieved via recrystallization or chromatography (e.g., HPLC).
-
Stability :
Biological Relevance
While not directly part of chemical reactivity, the compound’s structural features (e.g., piperazine carbonyl, pyrido-pyrimidine core) are critical for its biological activity . For instance, similar pyrido-pyrimidine derivatives act as CDK inhibitors by targeting kinase binding sites .
Data Table: Reaction Comparisons
| Reaction Type | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis | HCl/H₂SO₄, heat | Simple conditions | May degrade other functional groups |
| Hydrogenation | H₂, Pd/C | Selective benzyl reduction | Requires catalyst and high pressure |
| Electrophilic substitution | Halogens, directing groups | Functionalizes core structure | Dependent on directing group efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
